molecular formula C18H22ClN3O4 B13206686 ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride

ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B13206686
M. Wt: 379.8 g/mol
InChI Key: HROBAITZSFZEPJ-NTISSMGPSA-N
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Description

This compound is a pyrazole derivative featuring a stereospecific (2S)-pyrrolidine moiety substituted with a benzyloxycarbonyl (Cbz) protecting group at the N1 position and an ethyl carboxylate at the pyrazole C5 position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. The stereochemistry of the pyrrolidine ring and the Cbz group are critical for its biological interactions, particularly in enzyme inhibition or receptor binding studies .

Properties

Molecular Formula

C18H22ClN3O4

Molecular Weight

379.8 g/mol

IUPAC Name

ethyl 5-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1H-pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C18H21N3O4.ClH/c1-2-24-17(22)15-11-14(19-20-15)16-9-6-10-21(16)18(23)25-12-13-7-4-3-5-8-13;/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3,(H,19,20);1H/t16-;/m0./s1

InChI Key

HROBAITZSFZEPJ-NTISSMGPSA-N

Isomeric SMILES

CCOC(=O)C1=NNC(=C1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C2CCCN2C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride typically involves multiple steps, including the formation of the pyrrolidine and pyrazole rings, followed by esterification and hydrochloride salt formation. Common reagents used in these reactions include benzyloxycarbonyl chloride, ethyl chloroformate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under both acidic and basic conditions:

Condition Reagents Product Notes
Acidic hydrolysisHCl (aqueous), reflux3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylic acidComplete conversion in 6–8 hours at 80°C; yields ≥85%
Basic hydrolysisNaOH (aqueous), RT Sodium salt of carboxylic acid derivativeRequires pH adjustment for product isolation; milder conditions than acid

This reaction is critical for converting the ester into a bioactive carboxylic acid moiety for further derivatization.

Deprotection of Benzyloxycarbonyl (Cbz) Group

The Cbz-protected pyrrolidine nitrogen can be selectively deprotected:

Method Reagents Product Efficiency
Catalytic hydrogenationH₂, Pd/C, methanolFree pyrrolidine derivative with CO₂ releaseNear-quantitative yield under 40 psi H₂
Acidic cleavageHBr/AcOH, 0°C Deprotected amine hydrobromide saltRequires strict temperature control

Hydrogenation is preferred for scalability, while acidic methods retain the hydrochloride counterion.

Pyrazole Ring Functionalization

The 1H-pyrazole core participates in electrophilic substitution and cycloaddition reactions:

Reaction Type Reagents/Conditions Product Key Observation
NitrationHNO₃/H₂SO₄, 0–5°C 4-Nitro-pyrazole derivativeRegioselectivity controlled by ester group
1,3-Dipolar cycloadditionEthyl diazoacetate, Zn(OTf)₂ Pyrazolo[1,5-a]pyridine fused systemsHigh yields (85–92%) under mild conditions

The electron-withdrawing carboxylate ester directs electrophiles to the 4-position of the pyrazole ring.

Ester Group Transformations

The ethyl ester undergoes nucleophilic displacement:

Nucleophile Conditions Product Application
Primary aminesDMF, 60°C, 12hCorresponding amide derivativesKey step for prodrug synthesis
Hydrazine hydrateEthanol, reflux Hydrazide precursor for heterocycle formationEnables access to triazole derivatives

Amidation reactions are particularly valuable for modifying pharmacokinetic properties.

Stability Under Physiological Conditions

Critical degradation pathways under simulated biological conditions:

Condition Observation Half-Life
pH 7.4 buffer, 37°CGradual ester hydrolysis (≤10% over 24h)~7 days
Liver microsomesRapid Cbz deprotection via enzymatic cleavage2.3 hours

These findings highlight the compound’s susceptibility to metabolic degradation, informing prodrug design strategies.

Comparative Reactivity Table

Functional Group Reactivity Rank Preferred Reactions
Ethyl ester1Hydrolysis, aminolysis
Cbz group2Hydrogenolysis, acidolysis
Pyrazole ring3Electrophilic substitution, cycloaddition

This hierarchy guides synthetic planning, prioritizing ester modifications before handling protective groups.

Scientific Research Applications

Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is a synthetic compound with a complex molecular structure, which includes a pyrazole ring, a pyrrolidine moiety, and an ethyl ester functional group. It has a molecular weight of 379.84 g/mol and the molecular formula C18H22ClN3O4C_{18}H_{22}ClN_3O_4 . This compound is primarily utilized in medicinal chemistry and pharmacological research due to its potential biological activities and therapeutic applications.

Pharmaceutical Research Applications

This compound has several applications in pharmaceutical research, especially as an antiviral agent.

Antiviral Research

  • Studies indicate that this compound exhibits notable biological activity, particularly in antiviral applications. It has been studied for its efficacy against various viral infections, including those caused by the hepatitis C virus. The compound's structure suggests potential interactions with viral proteins, making it a candidate for further investigation in antiviral drug development.
  • The interactions of this compound with biological macromolecules suggest that it may inhibit key viral enzymes or proteins involved in replication. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties for therapeutic use.

Structural Activity Relationship

  • The chemical reactivity of this compound can be understood through various synthetic pathways. The compound can undergo hydrolysis to yield the corresponding acid and may participate in substitution reactions due to the presence of the benzyloxycarbonyl group. Additionally, reactions involving the pyrazole ring can lead to the formation of derivatives with altered biological properties.

Structural Comparison

  • Several compounds share structural similarities with this compound.
Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(pyrrolidin-2-yl)-1H-pyrazole-5-carboxylateLacks benzyloxycarbonyl groupMore straightforward synthesis
N-(benzyloxycarbonyl)-pyrrolidineNo pyrazole ring; simpler structureFocused on peptide synthesis
4-(benzyloxy)phenethylamineDifferent core structurePotentially different biological activities

Mechanism of Action

The mechanism of action of ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its pyrrolidine-Cbz-pyrazole-carboxylate architecture. Below is a comparative analysis with analogous pyrazole derivatives:

Table 1: Structural and Functional Comparison
Compound Name Structure Similarity Index Key Features Biological Activity
Ethyl 3-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride Pyrrolidine-Cbz-pyrazole-ethyl carboxylate + HCl Reference Stereospecific Cbz-pyrrolidine, hydrochloride salt Potential kinase/modulator activity (hypothesized)
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate [CAS 1206979-28-3] Pyridine-pyrazole-methyl carboxylate 0.81 Pyridine substituent enhances aromatic stacking; no stereocenter Anticancer/antimicrobial applications (reported in analogs)
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate [CAS 27104-73-0] Bromo-pyrazolopyridine-methyl carboxylate 0.77 Fused pyridine-pyrazole system; bromine for electrophilic substitution Intermediate in heterocyclic synthesis
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate [CAS 1881328-90-0] Chlorocarbonyl-methyl-pyrazole-ethyl carboxylate N/A Reactive chlorocarbonyl group; methyl at N1 Used as acylating agent in peptide synthesis

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to neutral esters like methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate .
  • Reactivity: The Cbz group in the target compound allows selective deprotection under mild hydrogenolysis conditions, whereas analogs with chlorocarbonyl groups (e.g., CAS 1881328-90-0) are more reactive toward nucleophiles .

Biological Activity

Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its complex structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring, a pyrrolidine moiety, and an ethyl ester functional group. Its molecular formula is C18H22ClN3O4C_{18}H_{22}ClN_{3}O_{4} with a molecular weight of approximately 379.84 g/mol. The presence of the benzyloxycarbonyl group enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. It has been specifically studied for its efficacy against the hepatitis C virus (HCV). The compound is believed to interact with viral proteins, inhibiting their function and thereby reducing viral replication.

  • Study Findings : In vitro studies demonstrated that the compound significantly inhibited HCV replication in cell lines, suggesting its potential as a lead compound for antiviral drug development.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Similar pyrazole derivatives have shown promising results against various bacterial strains.

  • Case Study : A series of pyrazole derivatives were tested for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated that compounds structurally related to this compound exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
CompoundBacterial StrainMIC (µg/mL)
Ethyl 3-{(2S)-...}MRSA25.1
Standard AntibioticMRSA3.125

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through its effects on cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

  • Research Insights : Studies have shown that derivatives of pyrazole can inhibit COX-2 activity effectively. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Viral Protein Inhibition : The compound's interaction with viral proteins disrupts their function, leading to decreased viral replication.
  • Bacterial Cell Wall Disruption : Similar compounds have been shown to interfere with bacterial cell wall synthesis.
  • COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrrolidine scaffold with a benzyloxycarbonyl (Cbz) protecting group. The (2S)-pyrrolidin-2-yl moiety is synthesized via asymmetric catalysis or chiral resolution, followed by Cbz protection using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
  • Step 2: Coupling the pyrrolidine derivative to the pyrazole core. Ethyl 3-substituted-1H-pyrazole-5-carboxylate is synthesized via cyclocondensation of hydrazines with β-keto esters. The pyrrolidine substituent is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Pd-mediated Suzuki or Buchwald-Hartwig reactions) .
  • Step 3: Hydrochloride salt formation. The freebase is treated with HCl in a polar solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt .

Key Considerations:

  • Purity (>95%) is confirmed by HPLC or GC .
  • Intermediate characterization via 1H^1H/13C^{13}C-NMR and ESI-MS is critical to avoid side products .

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1H-NMR identifies protons on the pyrazole (δ 6.5–7.5 ppm), pyrrolidine (δ 3.0–4.0 ppm for Cbz-protected N), and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .
    • 13C^{13}C-NMR confirms carbonyl groups (Cbz: ~155 ppm; ester: ~165 ppm) .
  • Mass Spectrometry (ESI-MS):
    • Molecular ion peaks ([M+H]⁺) should align with the theoretical mass (±1 Da). For example, a molecular weight of ~400 g/mol would show [M+H]⁺ at m/z 401.3 .
  • Infrared (IR) Spectroscopy:
    • Stretching vibrations for C=O (ester: ~1720 cm⁻¹; Cbz: ~1690 cm⁻¹) and N-H (pyrazole: ~3400 cm⁻¹) .

Data Contradiction Analysis:

  • Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism in the pyrazole ring. Compare with literature values for analogous compounds .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Prediction:
    • Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for pyrrolidine-pyrazole coupling. For example, assess the activation energy of Pd-catalyzed vs. Cu-mediated coupling .
  • Condition Screening:
    • Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can predict optimal solvents, catalysts, and temperatures. For instance, ML may prioritize DMF as a solvent for Pd(PPh₃)₄-mediated reactions .
  • Feedback Loops:
    • Integrate experimental results (e.g., yields from varying Pd loadings) into computational workflows to refine predictions iteratively .

Case Study:
A 2024 study (ICReDD) reduced reaction optimization time by 60% using quantum chemical calculations to prioritize Pd-catalyzed conditions over traditional methods .

Advanced: What strategies address low yields in coupling reactions during synthesis?

Methodological Answer:

  • Catalyst Optimization:
    • Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands (XPhos, SPhos) to enhance cross-coupling efficiency. For example, XPhos increases steric bulk, reducing undesired homocoupling .
  • Solvent Effects:
    • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may hydrolyze esters. Add molecular sieves to control moisture .
  • Temperature Control:
    • Microwave-assisted synthesis at 80–100°C accelerates coupling while minimizing decomposition .

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